25-Desacetyl Rifampicin-d4
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Overview
Description
25-Desacetyl Rifampicin-d4 is a deuterated analog of 25-Desacetyl Rifampicin. This compound is primarily used in scientific research as a stable isotope-labeled internal standard. The deuterium labeling helps in tracing and quantifying the compound in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25-Desacetyl Rifampicin-d4 involves the deuteration of 25-Desacetyl Rifampicin. Deuterium atoms replace hydrogen atoms in the molecule, which can be achieved through various chemical reactions involving deuterated reagents. The exact synthetic route and reaction conditions are often proprietary and may involve multiple steps, including deacetylation and deuteration processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, often involving continuous flow synthesis techniques to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
25-Desacetyl Rifampicin-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
25-Desacetyl Rifampicin-d4 is widely used in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for quantifying the concentration of 25-Desacetyl Rifampicin in samples.
Biology: Employed in studies involving the metabolism and pharmacokinetics of rifampicin and its derivatives.
Medicine: Used in research on tuberculosis treatment, as rifampicin is a critical component of anti-TB therapy.
Industry: Utilized in the development and quality control of pharmaceutical formulations containing rifampicin
Mechanism of Action
The mechanism of action of 25-Desacetyl Rifampicin-d4 is similar to that of rifampicin. It inhibits the DNA-dependent RNA polymerase in bacteria, thereby suppressing RNA synthesis. This action is crucial for its antimicrobial activity, particularly against Mycobacterium tuberculosis . The deuterium labeling does not significantly alter the mechanism but aids in tracing and quantification in research studies.
Comparison with Similar Compounds
Similar Compounds
25-Desacetyl Rifampicin: The non-deuterated analog, used similarly in research but without the benefits of deuterium labeling.
Rifampicin: The parent compound, widely used in tuberculosis treatment.
Rifamycin S: Another derivative used in the synthesis of rifampicin.
Uniqueness
25-Desacetyl Rifampicin-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in research applications. This makes it particularly valuable in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C41H56N4O11 |
---|---|
Molecular Weight |
784.9 g/mol |
IUPAC Name |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |
InChI |
InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1/i16D2,17D2 |
InChI Key |
KUJZTIJOBQNKDR-MQUDYZIOSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)O)C)OC)C)O)([2H])[2H])C)[2H] |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Origin of Product |
United States |
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